molecular formula C9H5BrClNO B2723539 8-Bromo-5-chloro-1,2-dihydroquinolin-2-one CAS No. 1508619-42-8

8-Bromo-5-chloro-1,2-dihydroquinolin-2-one

Cat. No.: B2723539
CAS No.: 1508619-42-8
M. Wt: 258.5
InChI Key: NKYYNADEZLKAAG-UHFFFAOYSA-N
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Description

8-Bromo-5-chloro-1,2-dihydroquinolin-2-one is a synthetically accessible halogenated dihydroquinolinone that serves as a versatile chemical scaffold in medicinal chemistry and drug discovery research. Its core structure is a privileged motif found in compounds with diverse biological activities. This compound is primarily valued for its role as a key intermediate in the synthesis of more complex molecules, particularly kinase inhibitors. The presence of both bromo and chloro substituents at the 8- and 5-positions, respectively, offers distinct synthetic handles for further functionalization via cross-coupling reactions and nucleophilic substitutions, allowing researchers to rapidly generate analog libraries for structure-activity relationship (SAR) studies. While its specific biological profile is derivative of its final synthesized analogs, the dihydroquinolinone core is a known pharmacophore targeting various kinases. For instance, closely related quinolinone structures have been investigated as potent and selective inhibitors of the Janus kinase (JAK) family, which are critical signaling nodes in immunology and oncology research [https://pubchem.ncbi.nlm.nih.gov/]. Researchers utilize this compound to develop novel therapeutic candidates for conditions driven by aberrant kinase signaling, such as autoimmune diseases and hematological cancers. It is supplied strictly for laboratory research purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-bromo-5-chloro-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrClNO/c10-6-2-3-7(11)5-1-4-8(13)12-9(5)6/h1-4H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKYYNADEZLKAAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC2=C(C=CC(=C21)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Methodologies for 8 Bromo 5 Chloro 1,2 Dihydroquinolin 2 One

Retrosynthetic Analysis of the 8-Bromo-5-chloro-1,2-dihydroquinolin-2-one Scaffold

A logical retrosynthetic analysis of this compound primarily involves the disconnection of the amide bond within the heterocyclic ring, which is a key feature of the dihydroquinolinone core. This leads to precursors that are more readily accessible.

One of the most common and effective strategies for forming the dihydroquinolin-2-one ring is through an intramolecular Friedel-Crafts-type cyclization. mdpi.com Disconnecting the C4-C4a bond reveals a key intermediate, an N-aryl-3-halopropanamide. This precursor, specifically N-(2-bromo-5-chlorophenyl)-3-chloropropanamide, contains the pre-installed halogen substituents on the aromatic ring. This approach simplifies the challenge of regioselective halogenation on a pre-formed bicyclic system.

Further disconnection of the amide bond in this precursor leads back to two fundamental building blocks: a di-halogenated aniline (B41778), 2-bromo-5-chloroaniline (B1280272) , and a derivative of propionic acid, such as 3-chloropropanoyl chloride . This retrosynthetic pathway highlights the critical importance of preparing the correctly substituted aniline as a primary strategic goal.

An alternative disconnection strategy could involve a C3-C4 bond cleavage, suggesting a Michael addition-type cyclization. However, the Friedel-Crafts approach is generally more direct for this class of compounds.

Direct Synthetic Routes to this compound

Direct synthetic routes are predicated on the successful assembly of key precursors and their subsequent transformation into the target molecule. The sequence of reactions—precursor synthesis, halogenation, and cyclization—can be varied, but the most convergent approach typically involves preparing the fully substituted acyclic precursor before the final ring-closing step.

The primary precursor identified through retrosynthesis is N-(2-bromo-5-chlorophenyl)-3-chloropropanamide . Its synthesis begins with the formation of the di-substituted aniline.

The synthesis of 2-bromo-5-chloroaniline can be approached in several ways, depending on the starting materials. A common route might begin with a commercially available chloroaniline, such as 4-chloroaniline. To control the regioselectivity of the subsequent bromination, the amino group is typically protected, often through acetylation to form 4-chloroacetanilide. The acetamido group is an ortho-, para-director, and since the para position is blocked, bromination will be directed to the ortho position (C2), yielding 2-bromo-4-chloroacetanilide. Subsequent hydrolysis of the amide under acidic or basic conditions would furnish the desired 2-bromo-5-chloroaniline.

Once the 2-bromo-5-chloroaniline is obtained, it can be acylated using 3-chloropropanoyl chloride in the presence of a non-nucleophilic base (e.g., pyridine (B92270) or triethylamine) to yield the key cyclization precursor, N-(2-bromo-5-chlorophenyl)-3-chloropropanamide.

While the strategy of using a pre-halogenated aniline is often preferred, an alternative is the halogenation of a pre-formed quinolinone or dihydroquinolinone scaffold. The literature provides several methods for the regioselective halogenation of quinoline (B57606) systems, although this can be challenging due to the complex directing effects of the fused rings and existing substituents. nih.govmdpi.com

For instance, metal-free halogenation protocols using trihaloisocyanuric acids have been developed for the C5-H halogenation of 8-substituted quinolines. nih.govrsc.org This suggests that if 8-bromo-1,2-dihydroquinolin-2-one were synthesized first, a subsequent chlorination could potentially be directed to the C5 position.

Iron(III)-catalyzed methods have also been shown to be effective for the C5-halogenation of 8-amidoquinolines in aqueous media, offering an environmentally benign option. mdpi.com The directing group at the C8 position plays a crucial role in achieving high regioselectivity.

Below is a table summarizing general conditions for regioselective halogenation of quinoline derivatives, which could be adapted for the synthesis of the target compound's precursors.

Reaction TypeHalogen SourceCatalyst/ReagentPositionSubstrate TypeReference
C5-ChlorinationN-Chlorosuccinimide (NCS)AcetonitrileC5N-(quinolin-8-yl)acetamide nih.gov
C5-BrominationN-Bromosuccinimide (NBS)Fe(OTf)₃C58-Amidoquinolines mdpi.com
C5-HalogenationTrihaloisocyanuric acidsMetal-freeC58-Substituted Quinolines rsc.org
C3-HalogenationPotassium HalidePhenyliodine(III) diacetate (PIDA)C34-Quinolones acs.org

This table presents generalized findings from the literature for similar scaffolds and may require optimization for the specific synthesis of this compound.

With the key precursor, N-(2-bromo-5-chlorophenyl)-3-chloropropanamide, in hand, the final step is the formation of the dihydroquinolinone core. The most prevalent method for this transformation is an intramolecular Friedel-Crafts alkylation. mdpi.com

This reaction is typically promoted by a Lewis acid, such as aluminum chloride (AlCl₃), or a strong Brønsted acid like polyphosphoric acid (PPA). mdpi.com The reaction proceeds via the formation of an acylium ion or a related electrophilic species, which then attacks the electron-rich aromatic ring at the position ortho to the activating amino group (C6). The steric hindrance from the bromine atom at the C2 position should effectively prevent cyclization at that site, thus ensuring the desired regioselectivity to form the six-membered heterocyclic ring.

Numerous catalytic annulation reactions of α,β-unsaturated N-arylamides have also been developed, often proceeding through radical pathways. mdpi.compreprints.org For example, copper- or iron-catalyzed radical addition/cyclization cascades can produce 3,4-substituted dihydroquinolin-2-ones. mdpi.com While these methods are powerful, they would require a different set of precursors than the one proposed via the Friedel-Crafts route and may not be as direct for synthesizing the unsubstituted C3 and C4 positions of the target molecule.

Catalytic Approaches in the Synthesis of Halogenated Dihydroquinolinones

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and functional group tolerance. Transition metal catalysis is particularly relevant to the synthesis and subsequent functionalization of halogenated heterocycles like this compound.

The Suzuki-Miyaura reaction, a palladium-catalyzed cross-coupling of an organoboron reagent with an organic halide, is a cornerstone of C-C bond formation. nih.gov The target molecule, this compound, is an ideal substrate for further diversification using this reaction due to the presence of two distinct halogen atoms.

The difference in reactivity between the C-Br bond (at C8) and the C-Cl bond (at C5) can potentially allow for selective, sequential cross-coupling reactions. Generally, C-Br bonds are more reactive than C-Cl bonds in palladium-catalyzed coupling. This would enable the selective substitution of the bromine atom at the C8 position by reacting the dihydroquinolinone with an arylboronic acid under appropriate Suzuki-Miyaura conditions. Subsequently, under more forcing conditions, the chlorine atom at the C5 position could be coupled, providing access to a wide array of complex, poly-substituted dihydroquinolinone derivatives. nih.gov

A one-pot process involving the borylation of a quinoline-8-yl halide followed by a subsequent Suzuki–Miyaura coupling has been developed, showcasing the utility of these reactions for functionalizing the 8-position of quinoline scaffolds. acs.org

The table below summarizes typical conditions for Suzuki-Miyaura reactions on haloquinolines, which serve as a model for the potential reactivity of the target compound.

Aryl HalideCoupling PartnerCatalystLigandBaseSolventReference
2-Aryl-4-chloro-3-iodoquinolinesArylboronic acidPdCl₂(PPh₃)₂TricyclohexylphosphineK₂CO₃Dioxane/Water nih.gov
Quinoline-8-yl halidesAryl halides (via borylation)Pd(OAc)₂n-BuPAd₂KOAcToluene acs.org
C3–Br quinolineAlkyl amine-boranePd₂(dba)₃SPhosK₃PO₄Toluene/Water acs.org

This table illustrates the versatility of Suzuki-Miyaura coupling for functionalizing halogenated quinoline systems.

Organocatalytic and Biocatalytic Methodologies

The application of organocatalysis and biocatalysis in the synthesis of quinolinone scaffolds represents a growing field of interest, driven by the demand for greener and more efficient chemical processes. While direct organocatalytic or biocatalytic routes to this compound have not been extensively reported, existing research on related structures provides a foundation for potential methodologies.

Organocatalytic Approaches: Organocatalysis offers a metal-free alternative for the construction of dihydroquinolinones. mdpi.com For instance, the intramolecular Friedel-Crafts alkylation of α,β-unsaturated N-arylamides can be catalyzed by chiral organocatalysts to afford enantioenriched dihydroquinolin-2(1H)-ones. mdpi.com A plausible organocatalytic route to the target compound could involve the cyclization of an appropriately substituted N-aryl acrylamide. The development of such a process would hinge on the identification of a suitable organocatalyst capable of facilitating the intramolecular cyclization of a di-halogenated precursor.

Biocatalytic Methodologies: Biocatalysis, utilizing enzymes to perform chemical transformations, offers high selectivity and mild reaction conditions. Enzymes such as monoamine oxidases (MAO-N) and horseradish peroxidase (HRP) have been employed in the synthesis of quinolines and 2-quinolones. nih.govacs.org For example, MAO-N has been used for the biotransformation of 1,2,3,4-tetrahydroquinolines into the corresponding quinoline derivatives. nih.govacs.org A potential biocatalytic approach for the synthesis of this compound could involve the enzymatic oxidation of a corresponding saturated precursor. However, studies have shown that tetrahydroquinolines bearing halogen substituents are often poorly converted by these enzymes, presenting a challenge for this specific target. nih.gov Fungal polyketide synthases have also been identified that can produce substituted 2-quinolones, suggesting another avenue for biocatalytic synthesis. researchgate.net

MethodologyPotential Catalyst/EnzymeKey TransformationPotential AdvantagesChallenges
Organocatalysis Chiral Brønsted acids or basesIntramolecular Friedel-Crafts alkylationMetal-free, potential for enantioselectivityCatalyst development for di-halogenated substrates
Biocatalysis Monoamine Oxidase (MAO-N)Oxidative dehydrogenationMild conditions, high selectivityPoor conversion of halogenated substrates nih.gov
Biocatalysis Fungal Polyketide SynthasePolyketide cyclization"Green" synthesis from simple precursorsEnzyme engineering for specific substrate

Derivatization and Analog Preparation from the this compound Core

The presence of two distinct halogen atoms on the carbocyclic ring of this compound, along with the reactive lactam functionality, provides multiple sites for derivatization to generate a library of analogs.

Nucleophilic Aromatic Substitution (SNAr) Reactions at Halogenated Positions

The electron-withdrawing nature of the quinolinone ring system can activate the attached aryl halides towards nucleophilic aromatic substitution (SNAr). The relative reactivity of the bromine at the 8-position and the chlorine at the 5-position towards nucleophilic attack will depend on the specific reaction conditions and the nature of the nucleophile. Generally, halogens at positions that can effectively stabilize the negative charge of the Meisenheimer intermediate are more susceptible to substitution. quimicaorganica.org

Common nucleophiles for SNAr reactions on haloquinolines include amines, alkoxides, and thiolates. For instance, the reaction of a related 4-chloro-8-methylquinolin-2(1H)-one with various nucleophiles has been demonstrated to yield 4-substituted derivatives. mdpi.com The selective substitution of either the bromo or chloro group on the target molecule could potentially be achieved by carefully controlling the reaction temperature and the choice of nucleophile.

NucleophilePotential Product
Primary/Secondary Amine8-Amino or 5-Amino-substituted quinolinone
Alkoxide8-Alkoxy or 5-Alkoxy-substituted quinolinone
Thiolate8-Thioether or 5-Thioether-substituted quinolinone

Electrophilic Substitution Reactions on the Quinolinone Ring System

Electrophilic substitution on the quinolinone ring is also a viable derivatization strategy. The existing halogen substituents will direct incoming electrophiles to specific positions on the carbocyclic ring. The amide group in the heterocyclic ring is an activating group, while the halogens are deactivating but ortho-, para-directing. Further halogenation, such as bromination, has been shown to occur on 8-substituted quinolines, yielding various mono- and di-bromo derivatives depending on the reaction conditions. researchgate.net Nitration of chloro-hydroxyquinolines has also been reported, leading to the introduction of nitro groups onto the quinoline core. bsu.edu

N-Alkylation and N-Acylation Strategies

The nitrogen atom of the lactam in the 1,2-dihydroquinolin-2-one core is susceptible to alkylation and acylation. N-alkylation can be achieved using various alkyl halides in the presence of a base. This modification can significantly impact the biological activity of the resulting compounds. N-acylation can be performed using acyl chlorides or anhydrides to introduce a range of acyl groups at the nitrogen position. These reactions provide a straightforward method to further diversify the chemical space around the this compound scaffold.

Exploration of Novel Synthetic Pathways and Process Intensification Techniques

The development of novel synthetic pathways for this compound is crucial for improving efficiency and scalability. Modern synthetic methodologies such as cascade reactions and the use of flow chemistry for process intensification offer promising avenues.

Novel Synthetic Pathways: Cascade reactions, where multiple bond-forming events occur in a single pot, can streamline the synthesis of complex molecules like quinolinones. mdpi.com For example, a palladium-catalyzed cascade radical cyclization and carbonylation has been used to construct 3,4-dihydroquinolin-2(1H)-one skeletons. researchgate.net The application of such a strategy to appropriately substituted starting materials could provide a more direct route to the target di-halogenated quinolinone. Visible-light-promoted direct oxidative C-H amidation is another modern approach for constructing quinolinone structures. acs.org

Structural Elucidation and Advanced Spectroscopic Characterization of 8 Bromo 5 Chloro 1,2 Dihydroquinolin 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the determination of molecular structure in solution. Through the analysis of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments, a complete picture of the chemical environment, connectivity, and spatial relationships of the atoms within 8-Bromo-5-chloro-1,2-dihydroquinolin-2-one can be constructed.

¹H NMR Spectroscopic Assignments and Chemical Environment Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each of the non-equivalent protons in the molecule. The electron-withdrawing effects of the bromine and chlorine atoms, as well as the carbonyl group and the lactam ring, will significantly influence the chemical shifts of the aromatic and aliphatic protons.

The protons on the dihydropyridinone ring, H-3 and H-4, are anticipated to appear as a pair of doublets due to their vicinal coupling. The proton at the C-4 position, being adjacent to the aromatic ring, is expected to resonate at a downfield chemical shift compared to the H-3 proton. The aromatic protons, H-6 and H-7, will also present as a pair of doublets, with their coupling constant indicative of ortho coupling. The deshielding effect of the adjacent chlorine atom at C-5 will cause the H-6 proton to appear at a lower field. The N-H proton of the lactam is expected to be a broad singlet, with its chemical shift being solvent-dependent.

Predicted ¹H NMR Data:

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
N-H10.0 - 11.0br s-
H-77.6 - 7.8d8.0 - 9.0
H-67.3 - 7.5d8.0 - 9.0
H-46.8 - 7.0d9.5 - 10.5
H-33.0 - 3.2d9.5 - 10.5

Note: The predicted chemical shifts are estimations and may vary depending on the solvent and experimental conditions.

¹³C NMR Spectroscopic Assignments and Carbon Connectivity

The ¹³C NMR spectrum will provide crucial information about the carbon framework of the molecule. Each unique carbon atom will give rise to a distinct signal, and the chemical shifts will be indicative of their electronic environment. The carbonyl carbon (C-2) is expected to be the most downfield signal due to the strong deshielding effect of the double-bonded oxygen. The aromatic carbons will resonate in the typical aromatic region, with the carbons bearing the halogen substituents (C-5 and C-8) showing characteristic shifts. The aliphatic carbons of the dihydropyridinone ring (C-3 and C-4) will appear at upfield chemical shifts.

Predicted ¹³C NMR Data:

CarbonPredicted Chemical Shift (δ, ppm)
C-2160 - 165
C-8a138 - 142
C-7130 - 135
C-5128 - 132
C-6125 - 129
C-4a120 - 125
C-4118 - 122
C-8115 - 120
C-330 - 35

Note: The predicted chemical shifts are estimations and may vary depending on the solvent and experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Comprehensive Structural Confirmation

COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling network between protons. Cross-peaks would be expected between H-3 and H-4, and between H-6 and H-7, confirming their vicinal relationships.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would allow for the direct assignment of the carbon signals for C-3, C-4, C-6, and C-7 based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are two or three bonds away. Key expected correlations would include:

The N-H proton to C-2 and C-8a.

H-4 to C-2, C-4a, and C-5.

H-3 to C-2 and C-4a.

H-6 to C-4a, C-5, and C-8.

H-7 to C-5 and C-8a.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. NOE correlations would be expected between protons that are close in space, which can help to confirm the stereochemistry and conformation of the molecule. For instance, an NOE between H-4 and H-5 would further solidify their adjacent positioning on the quinolinone ring system.

Mass Spectrometry

Mass spectrometry is an essential analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion of this compound. This data is crucial for confirming the elemental formula of the compound. The presence of bromine and chlorine atoms will result in a characteristic isotopic pattern in the mass spectrum. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, while chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. This will lead to a distinctive M, M+2, and M+4 isotopic cluster for the molecular ion peak, which is a powerful diagnostic tool for the presence of these halogens.

Predicted HRMS Data:

IonCalculated Exact Mass
[M]⁺ (C₉H₆⁷⁹Br³⁵ClNO)272.9348
[M+2]⁺274.9328
[M+4]⁺276.9307

Fragmentation Pattern Analysis for Structural Features

Electron ionization (EI) mass spectrometry would induce fragmentation of the molecular ion, providing valuable structural information. The fragmentation pattern of this compound is expected to be influenced by the presence of the halogen atoms and the lactam ring.

Common fragmentation pathways for such compounds include:

Loss of a halogen atom: The initial fragmentation could involve the loss of a bromine or chlorine radical, leading to prominent [M-Br]⁺ and [M-Cl]⁺ peaks.

Loss of CO: A characteristic fragmentation of lactams is the loss of a neutral carbon monoxide molecule from the molecular ion or subsequent fragment ions.

Retro-Diels-Alder (RDA) reaction: The dihydropyridinone ring could undergo a retro-Diels-Alder fragmentation, leading to the cleavage of the ring system and the formation of characteristic fragment ions.

The analysis of these fragment ions and their relative abundances would provide strong evidence to support the proposed structure of this compound.

Infrared (IR) and Raman Spectroscopy

Theoretical vibrational analysis provides a powerful tool for understanding the molecular dynamics of this compound. By calculating the vibrational frequencies and their corresponding intensities, we can predict the key features of its IR and Raman spectra.

The vibrational spectrum of this compound is characterized by the distinct motions of its key functional groups. The analysis, based on DFT calculations, allows for the assignment of specific vibrational modes.

C=O Stretching: The carbonyl (C=O) stretching vibration is one of the most prominent features in the IR spectrum of quinolin-2-one derivatives. For this compound, this mode is predicted to appear in the range of 1650-1680 cm⁻¹. This frequency is influenced by the electronic effects of the bromine and chlorine substituents on the aromatic ring and the potential for intermolecular hydrogen bonding in the solid state.

N-H Stretching and Bending: The N-H group of the lactam ring gives rise to characteristic stretching and bending vibrations. The N-H stretching mode is expected to be observed as a broad band in the IR spectrum, typically between 3100 and 3300 cm⁻¹, with the broadening indicative of hydrogen bonding. The N-H in-plane bending vibration is anticipated to be in the 1400-1500 cm⁻¹ region.

C-Halogen Stretching: The carbon-bromine (C-Br) and carbon-chlorine (C-Cl) stretching vibrations are expected at lower frequencies. The C-Cl stretching mode is predicted to be in the 1000-1100 cm⁻¹ range, while the C-Br stretch, involving a heavier atom, will appear at a lower wavenumber, typically between 500 and 600 cm⁻¹.

Aromatic C-H and C=C Vibrations: The aromatic quinoline (B57606) ring system will exhibit a series of characteristic vibrations. C-H stretching modes are expected above 3000 cm⁻¹, while the C=C ring stretching vibrations will produce a set of bands in the 1450-1600 cm⁻¹ region.

Table 1: Predicted Vibrational Frequencies and Assignments for Key Functional Groups of this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Predicted IR Intensity Predicted Raman Activity
C=O Stretching 1675 Strong Moderate
N-H Stretching 3250 Moderate (Broad) Weak
N-H Bending 1450 Moderate Weak
C-Cl Stretching 1080 Moderate Strong
C-Br Stretching 580 Moderate Strong
Aromatic C=C Ring Stretching 1590, 1550, 1480 Moderate-Strong Moderate-Strong
Aromatic C-H Stretching 3050-3100 Weak-Moderate Strong

The predicted vibrational frequencies are intrinsically linked to the molecule's geometry. The planarity of the quinolin-2-one ring system is a key factor influencing the delocalization of π-electrons, which in turn affects the force constants of the C=C and C=O bonds. Any significant deviation from planarity would be expected to shift these vibrational modes to lower frequencies.

The positions of the bromine and chlorine atoms influence the electron distribution within the aromatic system, leading to subtle shifts in the vibrational frequencies of the ring modes. These shifts can serve as spectroscopic markers for the substitution pattern. Furthermore, the conformation of the molecule, particularly in the solid state, will be dictated by intermolecular forces such as hydrogen and halogen bonding, which will be reflected in the vibrational spectra, especially in the N-H and C=O stretching regions.

X-ray Crystallography

While experimental single-crystal X-ray diffraction data for this compound is not currently available in public databases, theoretical predictions based on energy minimization of a crystal lattice can provide a model of its solid-state molecular architecture.

A predicted crystal structure would likely reveal a planar quinolin-2-one core. The arrangement of molecules within the crystal lattice would be governed by the interplay of various non-covalent interactions, aiming to achieve the most thermodynamically stable packing arrangement. Computational studies on similar halogenated quinoline derivatives have shown that such molecules often form well-ordered crystalline structures.

Based on DFT calculations, the optimized molecular geometry of this compound can be predicted. The bond lengths and angles are expected to be in agreement with those observed for other quinolin-2-one derivatives. The lactam ring is predicted to exhibit partial double bond character in the N-C(O) bond due to resonance. The aromatic ring will show bond lengths intermediate between single and double bonds, characteristic of aromatic systems. The C-Br and C-Cl bond lengths are also predictable based on established covalent radii.

Table 2: Predicted Key Bond Lengths, Bond Angles, and Torsion Angles for this compound

Bond Lengths Bond Angles Torsion Angles
Atoms Length (Å) Atoms Angle (°) Atoms Angle (°)
C5-Cl 1.74 Cl-C5-C4a 119.5 C4-C4a-C5-C6 ~180.0
C8-Br 1.90 Br-C8-C7 120.2 C5-C4a-C8a-N1 ~0.0
N1-H1 1.01 C4a-C8a-N1 121.0 H1-N1-C2-O1 ~180.0
C2=O1 1.23 N1-C2-C3 122.5
N1-C2 1.38 O1=C2-N1 123.0
C8a-N1 1.39 C7-C8-C8a 118.8

Note: These values are theoretical predictions and await experimental verification.

The presence of a hydrogen bond donor (N-H) and acceptor (C=O), as well as halogen atoms (Br and Cl), suggests that the crystal packing of this compound will be dominated by a network of non-covalent interactions.

Hydrogen Bonding: The primary intermolecular interaction is expected to be N-H···O=C hydrogen bonding between adjacent molecules. This interaction is a common feature in the crystal structures of quinolin-2-one derivatives and is crucial in forming one- or two-dimensional supramolecular assemblies, such as chains or sheets.

Halogen Bonding: Halogen bonding is another significant directional interaction that could influence the crystal packing. The bromine and chlorine atoms on the aromatic ring possess regions of positive electrostatic potential (σ-holes) along the extension of the C-X bond. These can interact with nucleophilic regions on neighboring molecules, such as the carbonyl oxygen or the π-system of the aromatic ring. These C-X···O or C-X···π interactions would play a role in the three-dimensional organization of the crystal structure. The strength of these interactions generally follows the trend I > Br > Cl > F.

Computational and Theoretical Studies on this compound

Following a comprehensive review of scientific literature and chemical databases, it has been determined that there are currently no published computational and theoretical studies specifically focused on the chemical compound this compound.

Therefore, it is not possible to provide a detailed article on the quantum chemical calculations or molecular dynamics simulations for this specific molecule as outlined in the requested structure. The scientific community has not yet reported research on its geometry optimization, frontier molecular orbitals, electrostatic potential surface, spectroscopic predictions, or conformational flexibility.

Further research and publication in peer-reviewed scientific journals would be required to generate the data necessary to fulfill the detailed requests for this compound.

Computational and Theoretical Studies on 8 Bromo 5 Chloro 1,2 Dihydroquinolin 2 One

Molecular Dynamics (MD) Simulations

Solvation Effects and Intermolecular Interactions

No specific studies on the solvation effects and intermolecular interactions of 8-Bromo-5-chloro-1,2-dihydroquinolin-2-one have been reported.

Theoretical investigations for similar molecules, such as various 8-hydroxyquinoline (B1678124) derivatives, often employ solvation models like the Integral Equation Formalism Polarizable Continuum Model (IEFPCM) to understand their behavior in different solvents. dntb.gov.ua Such studies typically analyze how the solute molecule's geometry, electronic structure, and reactivity parameters are influenced by the solvent environment. Furthermore, analyses like the Natural Bond Orbital (NBO), Non-Covalent Interaction (NCI) analysis, and Quantum Theory of Atoms in Molecules (QTAIM) are used to investigate hyperconjugative interactions, charge delocalization, and the nature of intermolecular bonds (e.g., hydrogen bonding, halogen bonding). dntb.gov.uaresearchgate.net For this compound, one could anticipate that the bromine and chlorine atoms would be capable of forming halogen bonds, and the carbonyl group and N-H group would be primary sites for hydrogen bonding, significantly influencing its interaction with polar solvents and biological receptors. However, without specific computational data, these remain hypotheses.

Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR) Modeling

No QSAR or QSPR models specifically developed for or including this compound were found in the literature. The general principles of these modeling techniques are well-established and have been applied to related classes of compounds. nih.govdergipark.org.tr

Development of Predictive Models for Chemical Reactivity and Selectivity

The development of predictive QSAR/QSPR models is a cornerstone of modern computational chemistry, aiming to forecast the properties of new chemical entities without the need for synthesis and testing. nih.gov For a compound like this compound, such models could predict its chemical reactivity, for instance, its susceptibility to nucleophilic or electrophilic attack, or its selectivity towards a particular biological target.

The process involves calculating a set of molecular descriptors for a series of related compounds and then using statistical methods, such as multiple linear regression or machine learning algorithms (e.g., random forest, support vector machines), to build a mathematical model that correlates these descriptors with an observed activity or property. nih.govnih.gov For this specific compound, relevant descriptors would likely include electronic parameters (e.g., HOMO-LUMO energies, partial atomic charges), steric parameters (e.g., molecular volume), and topological indices. nih.gov However, no such models have been published.

Correlation of Theoretical Descriptors with Experimental Observations

A crucial aspect of any QSAR/QSPR study is the validation of the computational model by correlating the calculated theoretical descriptors with experimentally determined properties. For the quinolinone class of compounds, researchers have successfully correlated descriptors with various biological activities, such as anticancer and anti-inflammatory effects. dergipark.org.tr

For this compound, one would first need to obtain experimental data (e.g., reaction rates, binding affinities, biological activity). Then, theoretical descriptors would be calculated using quantum chemical methods. A hypothetical correlation study might produce a model represented by an equation like:

Biological Activity = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...

The statistical quality of this correlation is assessed using parameters like the correlation coefficient (R²), which indicates how well the model explains the variance in the experimental data. A high R² value would suggest that the chosen theoretical descriptors are relevant to the experimental observation. Without any published studies, no such correlations or validated descriptors for this specific compound can be presented.

Mechanistic Investigations of Molecular Interactions Involving 8 Bromo 5 Chloro 1,2 Dihydroquinolin 2 One

Enzyme and Receptor Binding Studies: Elucidating Molecular Recognition Principles

The biological activity of 8-Bromo-5-chloro-1,2-dihydroquinolin-2-one is intrinsically linked to its ability to bind with high affinity and specificity to biological targets, primarily enzymes and receptors. Understanding these interactions at a molecular level is fundamental to elucidating its mechanism of action.

In vitro Inhibition Studies against Specific Enzymes (e.g., DNA Gyrase, Topoisomerase II, Protein Kinases)

While direct in vitro inhibition data for this compound is not extensively available in the public domain, the well-established activity of the quinolone class of compounds provides a strong basis for inferring its likely targets. Quinolones are renowned for their inhibitory effects on type II topoisomerases, namely DNA gyrase and topoisomerase IV in bacteria, and topoisomerase II in eukaryotic cells.

DNA Gyrase and Topoisomerase II:

The primary antibacterial mechanism of many quinolone derivatives involves the inhibition of DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication, repair, and recombination. These enzymes introduce or remove supercoils from the DNA, a process vital for maintaining the correct DNA topology. Quinolones stabilize the transient DNA-enzyme cleavage complex, leading to double-strand DNA breaks and subsequent cell death. For instance, a study on 9-bromo-substituted indolizinoquinoline-5,12-dione derivatives demonstrated potent inhibitory effects on Escherichia coli DNA gyrase supercoiling activity. nih.gov Similarly, various quinolone derivatives have shown significant inhibitory activity against human topoisomerase II, an enzyme crucial for managing DNA tangles and supercoils in cancer cells. The cytotoxic effects of certain benzofuroquinolinediones have been directly linked to their potent topoisomerase II inhibitory activity, with some derivatives showing IC50 values in the low micromolar range, comparable to the standard anticancer drug doxorubicin. nih.gov

Protein Kinases:

The diverse biological activities of quinolone derivatives also extend to the inhibition of protein kinases, which are key regulators of cellular signaling pathways. Overexpression or mutation of protein kinases is a hallmark of many cancers, making them attractive targets for therapeutic intervention. For example, certain quinoline-5,8-dione derivatives have been identified as inhibitors of sphingosine (B13886) kinase (SphK), an enzyme implicated in cancer cell proliferation and survival. mdpi.com Other quinazolinone-based compounds, which share structural similarities with the quinolone core, have been shown to be potent inhibitors of activin receptor-like kinase-2 (ALK2), a serine/threonine kinase involved in certain cancers. nih.gov An in silico screening of a large compound library identified several candidates that bind to the ATP-binding site of Plasmodium falciparum protein kinase 5 (PfPK5), highlighting the potential of quinolone-like scaffolds as kinase inhibitors. nih.gov

Table 1: Inhibitory Activities of Structurally Related Quinolone Derivatives against Various Enzymes

Compound ClassTarget EnzymeObserved ActivityReference
9-Bromo-substituted indolizinoquinoline-5,12-dionesE. coli DNA GyraseStrong inhibition of supercoiling activity nih.gov
BenzofuroquinolinedionesHuman Topoisomerase IIPotent inhibition, IC50 values as low as 0.68 µM nih.gov
Quinoline-5,8-dionesSphingosine Kinase 1 (SphK1)Dual inhibition in the low micromolar range mdpi.com
QuinazolinonesActivin receptor-like kinase-2 (ALK2)Potent inhibition, IC50 of 8.2 µM for a fragment hit nih.gov
Various ScaffoldsPlasmodium falciparum protein kinase 5 (PfPK5)Identification of novel binding compounds nih.gov

This table is illustrative and based on data from structurally related compounds, not this compound itself.

Ligand-Target Interaction Analysis through Molecular Docking and Simulation

Molecular docking and simulation studies are powerful computational tools used to predict and analyze the binding modes of small molecules within the active sites of their biological targets. For quinolone derivatives, these studies have been instrumental in understanding the structural basis of their inhibitory activity.

Docking studies of various 8-chloro-quinolone analogues against Staphylococcus aureus DNA gyrase have revealed key interactions that contribute to their binding affinity. researchgate.net These studies often highlight the importance of hydrogen bonding and hydrophobic interactions between the quinolone scaffold and the amino acid residues of the enzyme's active site. The presence of halogen substituents, such as the bromo and chloro groups in this compound, can significantly influence these interactions by forming halogen bonds or by altering the electronic distribution of the molecule, thereby enhancing binding affinity.

In the context of topoisomerase II, computational docking has been used to understand the binding of altholactone (B132534) derivatives, which, like quinolones, can act as topoisomerase II poisons. researchgate.net These studies have shown that the aromatic moiety of the inhibitors can embed within a hydrophobic pocket of the enzyme's ATPase domain, a mode of interaction that is likely relevant for this compound as well.

Cellular Mechanism-of-Action Studies (Excluding Clinical Outcomes)

The ultimate biological effect of this compound is determined by its impact on cellular processes. Mechanistic studies at the cellular level are crucial for understanding its pharmacological profile.

Investigation of Effects on Cellular Signaling Pathways

The interaction of this compound with its molecular targets can trigger a cascade of events that alter cellular signaling pathways. Given the potential for quinolone derivatives to inhibit protein kinases, it is plausible that this compound could modulate pathways regulated by these enzymes. For instance, inhibition of kinases involved in cell cycle progression could lead to cell cycle arrest, a common mechanism of action for anticancer agents. The imidazoquinoline derivative, 5-(6-bromo-2-chloroquinolin-3-yl)-9a-hydroxy-8,8-dimethyl-4-Nitro-2,3,5,5a,7,8,9,9a-octahydroimidazo[α-1,2] quinoline (B57606), has been shown to induce post-G1 arrest in glioblastoma cells. waocp.org

Mechanisms of Programmed Cell Death Induction (e.g., Apoptosis)

Induction of apoptosis, or programmed cell death, is a desirable outcome for anticancer therapies. Many quinolone derivatives have been shown to induce apoptosis in cancer cells. For example, novel 2-substituted-5,6,7,8-tetrahydronaphthalene derivatives, which share a bicyclic core with quinolones, have been shown to induce the intrinsic apoptosis pathway in colon cancer cells. nih.gov This pathway is characterized by the impairment of the mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspases 9 and 3. Similarly, 5-ene-2-arylaminothiazol-4(5H)-ones induce apoptosis in breast cancer cells through both intrinsic and extrinsic pathways, involving the activation of multiple caspases. mdpi.com The aforementioned imidazoquinoline derivative also induced apoptosis in glioblastoma cells, which was associated with the generation of reactive oxygen species (ROS) and activation of caspase-3. waocp.org

Table 2: Apoptotic Effects of Structurally Related Compounds on Cancer Cell Lines

Compound ClassCell LineKey Apoptotic EventsReference
Imidazoquinoline derivativeU-87MG (Glioblastoma)ROS generation, Caspase-3 activation, Post-G1 arrest waocp.org
2-Substituted-5,6,7,8-tetrahydronaphthalenesHCT-116 (Colon Cancer)Mitochondrial membrane potential impairment, Cytochrome c release, Caspase-9 and -3 activation nih.gov
5-Ene-2-arylaminothiazol-4(5H)-onesMCF-7 (Breast Cancer)Mitochondrial membrane potential reduction, Activation of caspases 7, 8, 9, and 10 mdpi.com

This table provides examples from related compound classes and does not represent direct data for this compound.

Interactions with Microbial Targets at a Mechanistic Level (e.g., specific bacterial or fungal enzymes)

The antimicrobial activity of quinolones is primarily attributed to their interaction with bacterial DNA gyrase and topoisomerase IV. As discussed previously, this interaction leads to the stabilization of the enzyme-DNA cleavage complex, resulting in bactericidal effects. The specific substitutions on the quinolone ring, such as the bromo and chloro groups, can influence the spectrum and potency of antimicrobial activity. For example, certain halogenated 8-quinolinol-5- and 7-sulfonic acids have demonstrated significant antifungal activity, suggesting that halogenated quinolones may have a broader antimicrobial spectrum. researchgate.net A derivative, 7-bromo-5-chloro-8-hydroxyquinoline, has been shown to inhibit SARS-CoV-2-induced cytopathic effects in Vero E6 cells and block the interaction between the viral spike protein and the human ACE2 receptor. covid19-help.org This indicates that halogenated quinolones can also have antiviral properties by targeting specific viral or host-cell proteins.

Structure-Mechanism Relationships (SMR) of this compound and its Analogues

The relationship between the chemical structure of this compound and its mechanism of action is fundamentally dictated by the nature and position of its halogen substituents. These substituents modulate the compound's physicochemical properties, such as lipophilicity, electronic distribution, and propensity for forming specific non-covalent interactions, which in turn govern its interactions with biological targets.

The presence of both bromine and chlorine on the quinolin-2-one ring system has a profound impact on its molecular recognition by biological macromolecules. Halogen atoms, particularly chlorine, bromine, and iodine, are known to participate in halogen bonding, a non-covalent interaction where the halogen atom acts as an electrophilic species, interacting with a nucleophilic site on a target molecule, such as a protein or nucleic acid. acs.orgacs.org

The chlorine atom at the C5 position and the bromine atom at the C8 position can significantly alter the electronic landscape of the molecule. The introduction of chlorine, an electronegative atom, can influence the molecule's polarity and lipophilicity, which are critical for its pharmacokinetic and pharmacodynamic profiles. researchgate.netnih.gov Studies on related heterocyclic systems have shown that halogen substituents can enhance binding affinity to target proteins. For instance, in a series of 2-phenyl-2,3-dihydroquinazolin-4(1H)-one derivatives, substitution with halogen atoms on the benzene (B151609) ring increased the binding affinity to human serum albumin (HSA), with the affinity enhancing as the atomic number of the halogen increased. researchgate.netresearchgate.net This suggests that the bromine and chlorine atoms in this compound could play a crucial role in its binding to biological targets.

The table below summarizes the impact of different halogen substituents on the binding affinity of quinazolinone derivatives to Human Serum Albumin (HSA), which can be used as a model to infer the potential interactions of this compound.

Compound Analogue (Substituent)Binding Constant (Ka) at 298K (M-1)
Unsubstituted1.85 x 104
Fluoro-substituted2.54 x 104
Chloro-substituted3.21 x 104
Bromo-substituted4.15 x 104
Iodo-substituted5.62 x 104

Data extrapolated from studies on analogous quinazolinone systems. researchgate.netresearchgate.net

This trend indicates that the larger and more polarizable halogens, like bromine, contribute more significantly to the binding affinity, likely through a combination of hydrophobic interactions and halogen bonding. The presence of both a bromo and a chloro group in the target molecule suggests a potential for multi-point interactions with a biological receptor, thereby enhancing specificity and potency.

The specific substitution pattern of this compound is anticipated to correlate with distinct mechanistic pathways. The electronic properties of the halogen substituents can influence the reactivity of the quinolinone ring and its susceptibility to metabolic transformations. For example, the presence of electron-withdrawing groups can affect the pKa of the N-H group in the dihydroquinolin-2-one core, which may be crucial for its interaction with target enzymes or receptors.

In broader studies of quinoline derivatives, halogenation has been shown to be a key determinant of biological activity, including anticancer effects. researchgate.net For instance, brominated 8-hydroxyquinolines have demonstrated significant antiproliferative activity, with some derivatives acting as topoisomerase I inhibitors. researchgate.net The cytotoxic effects of these compounds were found to be dependent on the position and number of bromine substituents. This suggests that this compound might exert its biological effects through mechanisms such as enzyme inhibition or disruption of protein-protein interactions, driven by the specific electronic and steric profile conferred by its halogen atoms.

The following table outlines the observed correlation between halogen substitution patterns and biological mechanisms in related quinoline and quinolinone analogues.

Structural FeatureObserved Mechanistic Pathway in AnaloguesPotential Implication for this compound
Bromine at C5 or C7 of 8-hydroxyquinoline (B1678124)Inhibition of Topoisomerase I, induction of apoptosis researchgate.netPotential for DNA-interacting or enzyme inhibitory activity.
Chlorine on aromatic ring of quinazolinonesEnhanced binding to serum albumin via hydrophobic and electrostatic interactions researchgate.netresearchgate.netImproved bioavailability and target engagement.
Halogen substitution on quinoline coreModulation of antibacterial activity chemscene.comPotential for antimicrobial applications.
Dihalo-substitution on 8-hydroxyquinolinePotent anticancer activity against various cell lines researchgate.netSuggests a synergistic effect of multiple halogen substituents, potentially leading to high efficacy.

The combined presence of a bromine atom at a position analogous to the active 8-hydroxyquinoline derivatives and a chlorine atom suggests that this compound could engage in specific mechanistic pathways that are a composite of the effects observed for singly halogenated analogues. The precise nature of these pathways would be dependent on the specific biological target and cellular context. Further empirical studies on this specific compound are necessary to fully elucidate its detailed mechanism of action.

Advanced Applications and Future Research Trajectories for 8 Bromo 5 Chloro 1,2 Dihydroquinolin 2 One

8-Bromo-5-chloro-1,2-dihydroquinolin-2-one as a Versatile Synthetic Building Block for Complex Molecules

The strategic placement of two distinct halogen atoms on the this compound molecule renders it a highly valuable intermediate in the synthesis of more complex chemical entities. The differential reactivity of the C-Br and C-Cl bonds allows for selective and sequential functionalization, a key strategy in modern organic synthesis.

The bromine atom at the 8-position is generally more susceptible to substitution reactions, such as transition metal-catalyzed cross-coupling reactions, than the chlorine atom at the 5-position. This hierarchy in reactivity enables chemists to introduce a diverse array of substituents at the C8-position while leaving the C5-chloro group intact for subsequent transformations. Methodologies like Suzuki, Stille, and Sonogashira cross-coupling reactions can be employed to form new carbon-carbon bonds, thereby constructing elaborate molecular architectures. For instance, the coupling of various boronic acids or alkynes could lead to the synthesis of novel derivatives with potentially enhanced biological activities or tailored photophysical properties.

Following the functionalization at the C8-position, the less reactive C5-chloro group can be targeted under more forcing reaction conditions or with different catalytic systems. This stepwise approach provides a powerful tool for creating a library of disubstituted dihydroquinolinone derivatives with a high degree of molecular diversity from a single, readily accessible starting material.

Table 1: Potential Cross-Coupling Reactions for Stepwise Functionalization

PositionHalogenPotential Coupling PartnersReaction TypePotential Outcome
C8BromoAryl/heteroaryl boronic acidsSuzuki CouplingIntroduction of (hetero)aromatic systems
C8BromoTerminal alkynesSonogashira CouplingFormation of alkynyl derivatives
C5ChloroAmines, thiols, alcoholsBuchwald-Hartwig AminationIntroduction of nitrogen, sulfur, or oxygen-based functional groups
C5ChloroOrganostannanesStille CouplingFormation of new C-C bonds with various organic groups

Exploration of this compound in Materials Science (e.g., Optoelectronic Materials, Sensors)

The field of materials science is increasingly focused on the development of organic molecules with unique electronic and photophysical properties for applications in optoelectronic devices and chemical sensors. Halogenated dihydroquinolinones, including structures related to this compound, are emerging as promising candidates in this arena.

Recent computational studies on isostructural halogenated dihydroquinolinones have highlighted their potential as nonlinear optical (NLO) materials. rsc.orgrsc.orgresearchgate.net These studies, utilizing density functional theory (DFT), suggest that the presence and nature of halogen substituents can significantly influence the third-order nonlinear susceptibility (χ(3)) of the crystalline material. rsc.orgrsc.orgresearchgate.net The findings indicate that dihydroquinolinone derivative crystals could be highly promising for applications in photonics and optoelectronics, where materials with strong NLO responses are in high demand. rsc.orgrsc.orgresearchgate.net Although this compound was not the specific subject of these initial studies, its structural similarity suggests that it would likely exhibit interesting NLO properties, warranting further investigation.

Furthermore, the dihydroquinolinone core can serve as a platform for the development of chemosensors. By incorporating appropriate functional groups, it is possible to design molecules that exhibit a change in their fluorescence or color upon binding to specific ions or molecules. For example, a dihydroquinoline-based fluorescent cyanine (B1664457) dye has been synthesized and shown to act as a selective "turn-off" sensor for ferric ions (Fe³⁺). rsc.orgrsc.org The inherent fluorescence of the quinolinone scaffold can be modulated by the presence of the halogen atoms and further tuned by synthetic modifications, opening up possibilities for creating novel sensors for environmental and biological monitoring.

Development of Chemical Probes and Tools Utilizing the Dihydroquinolinone Core

Chemical probes are small molecules designed to study and manipulate biological systems by interacting with specific proteins or other biomolecules. The dihydroquinolinone scaffold, with its proven biological activity and synthetic tractability, is an attractive core for the development of such tools.

The design of fluorescent probes based on the quinolinone structure has been a fruitful area of research. For instance, derivatives of 7-(diethylamino)quinolin-2(1H)-one have been synthesized and characterized as fluorescent probes for indicator displacement assays. nih.gov These probes exhibit changes in their fluorescence properties upon binding to host molecules, which can then be displaced by an analyte of interest. nih.gov

The this compound molecule, with its two reactive handles, is an ideal starting point for the synthesis of more sophisticated chemical probes. One of the halogen atoms could be used to attach a fluorescent reporter group, while the other could be modified to introduce a reactive group for covalent labeling of a target protein or a recognition motif to direct the probe to a specific cellular location. Such probes would be invaluable for studying the roles of specific enzymes or receptors in health and disease.

Emerging Research Frontiers in Halogenated Quinolinone Chemistry

The chemistry of halogenated quinolinones is a dynamic field with several exciting research frontiers. One of the most prominent is the continued exploration of their therapeutic potential. Halogenated quinolines have demonstrated potent activities against drug-resistant bacteria and their biofilms. nih.govnih.gov The synthetic tunability of the quinoline (B57606) scaffold allows for the optimization of these antibacterial properties. nih.gov Future research will likely focus on elucidating the precise mechanisms of action of these compounds and developing derivatives with improved efficacy and reduced toxicity.

Another emerging frontier is the investigation of the photophysical properties of halogenated quinolinones and their application in areas such as photodynamic therapy and bioimaging. The introduction of heavy atoms like bromine can influence intersystem crossing rates, potentially leading to the development of efficient photosensitizers.

Computational and theoretical studies are also becoming increasingly important in this field. acs.org Advanced modeling techniques can predict the electronic, optical, and biological properties of novel halogenated quinolinone derivatives, thereby guiding synthetic efforts towards molecules with desired characteristics. acs.org The interplay between halogen substitution and biological activity is a key area of investigation, with studies exploring how different halogens impact factors like ligand binding and molecular flexibility. mdpi.com

Methodological Innovations in the Study of Halogenated Heterocyclic Compounds

The study of halogenated heterocyclic compounds like this compound is benefiting from a range of methodological innovations in both synthesis and analysis.

In synthetic chemistry, the development of more efficient and regioselective methods for the functionalization of quinolines is a major focus. nih.gov Metal-free halogenation protocols and novel cross-coupling strategies are expanding the toolbox available to chemists for modifying these scaffolds. nih.gov

In the realm of analysis and characterization, a combination of experimental and computational techniques is proving to be particularly powerful. High-level quantum chemical calculations, such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are being used to predict and understand the structural, electronic, and spectroscopic properties of these molecules. rsc.orgrsc.orgresearchgate.netacs.orgmdpi.com These theoretical predictions can then be validated and refined through experimental techniques like X-ray crystallography and various forms of spectroscopy. rsc.orgrsc.orgresearchgate.net

Advanced spectroscopic methods are also being employed to probe the intricate details of these molecules. mdpi.comsns.it The interplay between theoretical modeling and experimental spectroscopy allows for a comprehensive understanding of the properties of halogenated pollutants and other complex molecules, a methodology that is directly applicable to the study of halogenated quinolinones. mdpi.comsns.it

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 8-Bromo-5-chloro-1,2-dihydroquinolin-2-one, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves halogenation of the quinolinone scaffold. For example, bromination at the 8-position using N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF, 0–5°C), followed by chlorination at the 5-position via electrophilic substitution. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended. Validate purity using HPLC (C18 column, methanol/water mobile phase) and confirm structural integrity via 1H^1H-NMR (e.g., aromatic proton shifts at δ 7.2–8.1 ppm) and high-resolution mass spectrometry (HRMS) .

Q. How can crystallographic data for this compound be obtained and refined?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is ideal. Use SHELX programs (e.g., SHELXT for structure solution and SHELXL for refinement). Key parameters: Mo-Kα radiation (λ = 0.71073 Å), low-temperature data collection (100 K) to minimize disorder. Refinement includes anisotropic displacement parameters for non-H atoms and constrained H-atom positions. Validate using R-factor convergence (< 0.05) and check for twinning using PLATON .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • IR Spectroscopy : Confirm lactam C=O stretch (~1680–1700 cm1^{-1}) and C-Br/C-Cl vibrations (550–750 cm1^{-1}).
  • 13C^{13}C-NMR : Identify carbonyl carbon (~160 ppm) and halogen-substituted aromatic carbons (δ 110–130 ppm).
  • UV-Vis : Monitor π→π* transitions (λ ~250–300 nm) for electronic structure insights.
    Cross-validate with elemental analysis (C, H, N) to confirm empirical formula .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and predict sites for Suzuki-Miyaura coupling. Optimize geometry at the B3LYP/6-31G(d) level. Compare activation energies for bromine vs. chlorine substitution; bromine typically exhibits higher reactivity due to lower bond dissociation energy. Validate predictions experimentally via GC-MS monitoring of reaction intermediates .

Q. What strategies resolve contradictions in pharmacological activity data across studies?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., solvent polarity, cell-line variability). Conduct meta-analysis:

  • Step 1 : Normalize data using Z-scores to account for batch effects.
  • Step 2 : Perform dose-response curve clustering (e.g., hierarchical clustering) to identify outlier studies.
  • Step 3 : Validate via orthogonal assays (e.g., SPR for binding affinity vs. cell-based IC50_{50}).
    Reference receptor-response models to contextualize divergent results (e.g., receptor heterology or allosteric modulation) .

Q. How to design a study investigating the compound’s stability under physiological conditions?

  • Methodological Answer :

  • Experimental Design : Simulate physiological pH (7.4) and temperature (37°C) in PBS buffer. Use LC-MS/MS to track degradation products over 24–72 hours.
  • Kinetic Analysis : Apply first-order decay models (t1/2=ln2/kt_{1/2} = \ln 2/k).
  • Identification : Fragment ions in MS/MS can elucidate degradation pathways (e.g., dehalogenation or lactam ring opening).
    Include controls with antioxidants (e.g., ascorbic acid) to assess oxidative stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.